N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine
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Overview
Description
N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine is a synthetic organic compound that features a benzene ring substituted with an amino group, a cyclopropylmethylamino group, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of benzene to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: to introduce the cyclopropylmethylamino group.
Sulfonation: to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The benzene ring allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(N-methylamino)-4-(ethylsulfonyl)benzene
- 2-Amino-1-(N-cyclopropylmethylamino)-4-(methylsulfonyl)benzene
- 2-Amino-1-(N-cyclopropylmethylamino)-4-(propylsulfonyl)benzene
Uniqueness
The uniqueness of N1-(cyclopropylmethyl)-4-(ethanesulfonyl)benzene-1,2-diamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the cyclopropylmethylamino group might confer steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-N-(cyclopropylmethyl)-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)10-5-6-12(11(13)7-10)14-8-9-3-4-9/h5-7,9,14H,2-4,8,13H2,1H3 |
InChI Key |
GEPZPNGRBIREAC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NCC2CC2)N |
Origin of Product |
United States |
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